molecular formula C14H13BrFNO2S B15283082 4-bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide

4-bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B15283082
M. Wt: 358.23 g/mol
InChI Key: IAUGXTVVNQWXMF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, fluorine, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and crystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonamide group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the sulfonamide group.

Scientific Research Applications

4-Bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and proteins, inhibiting their activity. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N-methylbenzamide
  • 4-Bromo-2-fluoro-N,N-dimethylbenzamide
  • 4-Bromo-2-fluorobenzonitrile

Uniqueness

4-Bromo-2-fluoro-N-(4-methylbenzyl)benzenesulfonamide is unique due to the presence of the 4-methylbenzyl group, which enhances its chemical reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H13BrFNO2S

Molecular Weight

358.23 g/mol

IUPAC Name

4-bromo-2-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H13BrFNO2S/c1-10-2-4-11(5-3-10)9-17-20(18,19)14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3

InChI Key

IAUGXTVVNQWXMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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